molecular formula C19H22N2O3 B278507 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide

3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide

Cat. No. B278507
M. Wt: 326.4 g/mol
InChI Key: PKLFGDBGUNXASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as DPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPB belongs to the class of benzamide derivatives and has been studied for its ability to modulate certain receptors in the brain. In

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to modulate the activity of the sigma-1 receptor, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis. 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to modulate the activity of the sigma-1 receptor, which may be responsible for its potential therapeutic effects in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for more specific targeting of the receptor and may lead to more effective therapeutic outcomes. However, one limitation of using 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in human subjects.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. One area of interest is its potential use as a treatment for neurological disorders such as depression, anxiety, and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in human subjects. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanisms of action and efficacy of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide in cancer cells. In addition, future studies may explore the potential use of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide as an anti-inflammatory agent and its effects on other cellular processes.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 4-pyrrolidin-1-ylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. The chemical structure of 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide is shown in Figure 1.

Scientific Research Applications

3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been studied for its potential therapeutic properties in various areas of research. One of the main areas of interest is its ability to modulate certain receptors in the brain, such as the sigma-1 receptor. The sigma-1 receptor has been implicated in various neurological disorders such as depression, anxiety, and Alzheimer's disease. 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to have a high affinity for the sigma-1 receptor and has been studied as a potential treatment for these disorders.
In addition, 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis (programmed cell death). 3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-5-14(13-18(17)24-2)19(22)20-15-6-8-16(9-7-15)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)

InChI Key

PKLFGDBGUNXASS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)OC

solubility

1.3 [ug/mL]

Origin of Product

United States

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